4-bromo-1',3',5'-trimethyl-1H,1'H-[3,4'-bipyrazole]-5-carboxylic acid
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Overview
Description
4-Bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid is a chemical compound with a complex structure that includes a bipyrazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid typically involves multi-step organic reactions One common approach is to start with the bromination of 1,3,5-trimethylpyrazole, followed by coupling reactions to form the bipyrazole structure
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl, aryl, or amino groups.
Scientific Research Applications
Chemistry
In chemistry, 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and as a probe for investigating biological pathways. Its ability to interact with various biomolecules makes it a valuable tool in biochemical studies.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. They may act as inhibitors or modulators of specific enzymes or receptors, making them candidates for drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 4-bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1,3,5-trimethylpyrazole
- 1,3,5-Trimethyl-4-bromo-1H-pyrazole
- 4-Bromo-1-methyl-1H-1,2,4-triazole
Uniqueness
4-Bromo-1’,3’,5’-trimethyl-1H,1’H-[3,4’-bipyrazole]-5-carboxylic acid is unique due to its bipyrazole structure, which provides distinct chemical and physical properties compared to other similar compounds
Properties
IUPAC Name |
4-bromo-3-(1,3,5-trimethylpyrazol-4-yl)-1H-pyrazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-4-6(5(2)15(3)14-4)8-7(11)9(10(16)17)13-12-8/h1-3H3,(H,12,13)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYNFZZIMWSLIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C2=NNC(=C2Br)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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